![molecular formula C20H18N4O3 B2434700 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea CAS No. 2309584-78-7](/img/structure/B2434700.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea
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Description
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Alpha-pyridylation of Chiral Amines
A study by Clayden and Hennecke (2008) discusses the palladium-catalyzed coupling of ureas with bromopyridines, leading to the generation of quaternary stereogenic centers with high enantioselectivity. This method could be relevant for synthesizing structurally complex ureas with specific stereochemical configurations (Clayden & Hennecke, 2008).
Urea Derivatives as Antihyperglycemic Agents
Cantello et al. (1994) synthesized urea derivatives showing comparable antihyperglycemic potency to known agents, highlighting the potential of urea derivatives in therapeutic applications (Cantello et al., 1994).
Structural Studies on Urea Derivatives
Shtamburg et al. (2012) prepared urea derivatives and conducted XRD studies to reveal the pyramidality of the central nitrogen atom in these compounds, which may be of interest in understanding the structural properties of similar urea derivatives (Shtamburg et al., 2012).
Potential Applications
Acetylcholinesterase Inhibitors
Vidaluc et al. (1995) synthesized a series of ureas with antiacetylcholinesterase activity, designed to optimize spacer length for effective interaction with enzyme hydrophobic binding sites. This suggests the potential use of urea derivatives as therapeutic agents in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(23-11-14-1-2-18-19(10-14)27-13-26-18)24-12-15-3-8-22-17(9-15)16-4-6-21-7-5-16/h1-10H,11-13H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHDRGPJJYYURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-({[2,4'-bipyridine]-4-yl}methyl)urea |
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